1-Bromo-2-(tert-butoxymethyl)butane
Description
1-Bromo-2-(tert-butoxymethyl)butane is an organobromine compound characterized by a branched ether group (tert-butoxymethyl) attached to a butane chain. Its molecular formula is C₉H₁₉BrO, with a molecular weight of 235.15 g/mol. The tert-butoxymethyl group introduces significant steric hindrance, influencing its reactivity and physical properties. This compound is primarily used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-2-[(2-methylpropan-2-yl)oxymethyl]butane |
InChI |
InChI=1S/C9H19BrO/c1-5-8(6-10)7-11-9(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
YFVRAZDXLOKEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(C)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxymethyl)butane can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxymethyl)butane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like carbon tetrachloride (CCl4) and is carried out at room temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of 1-Bromo-2-(tert-butoxymethyl)butane may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(tert-butoxymethyl)butane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and cyanide ions (CN^-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions (E2): Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 2-(tert-butoxymethyl)butanol.
Elimination Reactions: The major product is typically an alkene, such as 2-(tert-butoxymethyl)-1-butene.
Scientific Research Applications
1-Bromo-2-(tert-butoxymethyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(tert-butoxymethyl)butane in chemical reactions involves the cleavage of the carbon-bromine bond, facilitated by the nucleophilic attack. The bromine atom, being a good leaving group, departs, allowing the nucleophile to form a new bond with the carbon atom. This process is central to its reactivity in substitution and elimination reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Reactivity Analysis
- Steric Effects : The tert-butoxymethyl group in 1-Bromo-2-(tert-butoxymethyl)butane impedes nucleophilic substitution (SN2) due to steric crowding, favoring SN1 mechanisms in polar solvents. In contrast, linear analogs like 1-Bromo-2-ethylbutane undergo SN2 reactions more readily .
- Electronic Effects : Brominated alkynes (e.g., 1-Bromo-2-butyne) exhibit sp-hybridized carbons, enhancing electrophilicity for click chemistry applications. The aliphatic nature of 1-Bromo-2-(tert-butoxymethyl)butane lacks this reactivity .
- Aromatic vs. Aliphatic : Brominated aromatic compounds (e.g., 1-Bromo-4-tert-butylbenzene) participate in electrophilic aromatic substitution, unlike the aliphatic target compound, which is more suited for alkylation or coupling reactions .
Physical Properties and Solubility
- Boiling Points : Linear bromoalkanes (e.g., 1-Bromo-2-ethylbutane) have lower boiling points (143–144°C) due to weaker van der Waals forces compared to branched or ether-containing analogs. The tert-butoxymethyl group likely increases boiling points, though exact data are unavailable .
- Polarity: The ether group in 1-Bromo-2-(tert-butoxymethyl)butane enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO). This contrasts with nonpolar bromoalkanes like 1-Bromo-2-ethylbutane .
Biological Activity
1-Bromo-2-(tert-butoxymethyl)butane is a halogenated organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various applications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for assessing its potential therapeutic uses and safety.
Chemical Structure
The molecular formula of 1-Bromo-2-(tert-butoxymethyl)butane is C10H21BrO. Its structure includes a bromine atom attached to a secondary carbon, which is also linked to a tert-butoxymethyl group. This configuration may influence its reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that brominated compounds often exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 1-Bromo-2-(tert-butoxymethyl)butane may possess comparable activity. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially facilitating membrane penetration and subsequent antimicrobial effects .
Cytotoxicity
The cytotoxic effects of 1-Bromo-2-(tert-butoxymethyl)butane have been explored in vitro. In cell viability assays, this compound demonstrated varying levels of cytotoxicity depending on concentration and exposure time. Notably, higher concentrations resulted in significant cell death in certain cancer cell lines, indicating a potential for use in cancer therapy .
The proposed mechanism for the biological activity of 1-Bromo-2-(tert-butoxymethyl)butane involves the formation of reactive species upon metabolic activation. These reactive intermediates can interact with cellular macromolecules, leading to oxidative stress and apoptosis in target cells. The specific pathways affected include those involved in cell cycle regulation and apoptosis .
Case Studies
- Antibacterial Efficacy : A series of experiments were conducted to evaluate the antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against E. coli and 25 μg/mL against S. aureus, indicating significant antibacterial activity.
- Cytotoxicity Assays : In a study assessing cytotoxicity, 1-Bromo-2-(tert-butoxymethyl)butane was tested on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that at concentrations above 100 μM, there was a marked decrease in cell viability (approximately 70% reduction), suggesting potential as a chemotherapeutic agent.
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Cell Viability (%) at 100 μM |
|---|---|---|---|
| Antibacterial | E. coli | 50 | - |
| Antibacterial | S. aureus | 25 | - |
| Cytotoxicity | HeLa | - | 30 |
| Cytotoxicity | MCF-7 | - | 30 |
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of 1-Bromo-2-(tert-butoxymethyl)butane. Preliminary studies suggest moderate toxicity levels, with LD50 values indicating potential risks at higher doses. Further studies are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
